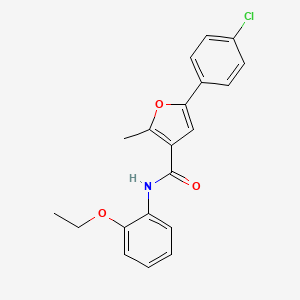

5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-3-24-18-7-5-4-6-17(18)22-20(23)16-12-19(25-13(16)2)14-8-10-15(21)11-9-14/h4-12H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRIGZNJXFRZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Synthesis

The Paal-Knorr method is widely used to synthesize substituted furans. For this compound, a 1,4-dicarbonyl precursor undergoes acid-catalyzed cyclization:

Procedure :

- React ethyl acetoacetate with 4-chlorobenzaldehyde under Claisen-Schmidt condensation conditions to form a 1,4-diketone intermediate.

- Cyclize the diketone using concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) in refluxing toluene, yielding 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid.

Reaction Conditions :

- Temperature: 110–120°C

- Catalyst: H₂SO₄ (10 mol%)

- Yield: 65–72%

Alternative Cyclization Methods

Electrophilic cyclization of alkynyl ketones offers a metal-free route:

- Treat 3-(4-chlorophenyl)-1-(prop-2-yn-1-yl)prop-2-en-1-one with iodine in dichloromethane.

- Stir at room temperature for 6 hours to form the furan ring.

Advantages :

- Avoids strong acids.

- Shorter reaction time (6 hours vs. 12–24 hours for Paal-Knorr).

Introduction of the 2-Ethoxyphenyl Group

Amide Bond Formation via Acyl Chloride

The carboxylic acid moiety is activated as an acyl chloride before coupling with 2-ethoxyaniline:

Step 1: Acyl Chloride Formation

- Reagent: Thionyl chloride (SOCl₂)

- Conditions: Reflux in benzene or dichloromethane for 3–4 hours.

- Intermediate: 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride.

Step 2: Amidation

Coupling Reagent-Mediated Amidation

To avoid handling corrosive acyl chlorides, carbodiimides like EDCI or HOBt-assisted coupling are employed:

Procedure :

- Dissolve 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (1 eq) and 2-ethoxyaniline (1.2 eq) in dry DMF.

- Add EDCI (1.5 eq) and HOBt (1.5 eq).

- Stir at room temperature for 24 hours.

Workup :

- Dilute with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 70–75%

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to enhance reproducibility:

- Acyl Chloride Formation : SOCl₂ is introduced into a flow reactor with the carboxylic acid at 50°C, residence time 10 minutes.

- Amidation : A second reactor module combines acyl chloride and 2-ethoxyaniline at 25°C, residence time 30 minutes.

Advantages :

Characterization and Quality Control

Spectroscopic Data

Purity Analysis

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals for treating various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Thiazole/Imidazole/Pyrazole Derivatives

Compound 14 () : (E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide

Compound 8b () : (E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide

- Pyrazole derivatives (e.g., 8b) show higher synthetic yields (91% vs. 58% for thiazoles), suggesting greater stability during synthesis .

Thiazolidinedione Derivatives ()

- Compounds 68–70 : N-(Thiazolidinedione)isonicotinamide derivatives with 4-chlorophenyl groups.

- Core : Thiazolidinedione (5-membered ring with two nitrogens and a ketone).

- Key Features : Antimicrobial activity against bacteria and fungi (e.g., compound 69: MIC = 5 µg/mL against S. aureus).

- Comparison : The thiazolidinedione core enhances electron-withdrawing properties, which may improve antimicrobial activity compared to the furan-carboxamide scaffold .

Furan Carboxamide Analogs

- N-(3-Chloro-4-Methylphenyl)-5-(2-Chlorophenyl)Furan-2-Carboxamide (): Structure: Furan-2-carboxamide with 2-chlorophenyl (position 5) and 3-chloro-4-methylphenyl (N-linked). Molecular Weight: 346.21 g/mol.

Comparison :

- Substituent Position : The target compound’s 4-chlorophenyl group (vs. 2-chlorophenyl in ) may alter steric hindrance and binding affinity.

- Carboxamide Linkage : Both compounds share an N-aryl carboxamide, but the ethoxy group in the target compound could enhance solubility compared to methyl groups in .

Chlorophenyl-Containing Antitumor Agents ()

- 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid :

- Activity : Inhibits NCI-H522 lung cancer cells (GP = 68.09%) and induces apoptosis in multiple tumor lines.

- Comparison : The chlorophenyl group is critical for bioactivity in both this compound and the target molecule. However, the trifluoromethyl group in the triazole derivative enhances metabolic stability, a feature absent in the target compound .

Structural and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Analogs

*Calculated based on molecular formulas.

Key Research Findings

- Synthetic Accessibility : Pyrazole derivatives (e.g., 8b) exhibit higher yields (91%) compared to imidazoles (4%), highlighting the impact of heterocycle choice on synthesis efficiency .

- Chlorophenyl Role : The 4-chlorophenyl group is recurrent in antitumor and antimicrobial agents, suggesting its utility in enhancing target binding via hydrophobic interactions .

- Carboxamide Linkage : Present in all analogs, this group facilitates hydrogen bonding with biological targets, a critical feature for inhibitory activity .

Biological Activity

5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 316.80 g/mol

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could lead to alterations in cellular processes. For example, it has demonstrated inhibitory effects on firefly luciferase, an enzyme crucial for bioluminescence, with potential applications in bioassays and drug discovery .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, outperforming traditional antibiotics like ampicillin in certain assays . The mechanism may involve disruption of bacterial DNA replication processes.

- Anticancer Potential : Some studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .

Pharmacological Studies

A variety of pharmacological studies have been conducted to evaluate the activity and safety profile of this compound:

- Antibacterial Activity : In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) showed minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL, indicating significant antibacterial efficacy .

- Toxicity Assessments : Toxicological evaluations conducted on human liver cell lines (HepG2) revealed no significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against resistant bacterial strains.

- Results : The compound exhibited potent activity against multi-drug resistant strains, with a notable reduction in colony-forming units (CFUs) in treated samples compared to controls.

-

Cancer Cell Line Testing :

- Objective : To evaluate the anticancer effects on various cancer cell lines.

- Results : Significant inhibition of cell proliferation was observed in breast and lung cancer cell lines, with IC values indicating strong cytotoxicity.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. Optimization Parameters :

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- NMR Analysis : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, furan protons at δ 6.3–6.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 370.1) .

- HPLC-Purity Assessment : Reverse-phase C18 columns with UV detection at 254 nm; >95% purity is standard for biological assays .

Basic: How are initial biological activity screens designed for this compound?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., furan carboxamides show affinity for COX-2 ).

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ using fluorescence-based kits (e.g., COX-2 inhibition ).

- Cell Viability : MTT assays in cancer cell lines (e.g., IC₅₀ < 10 μM suggests anticancer potential ).

- Control Compounds : Include positive controls (e.g., celecoxib for COX-2) to benchmark activity .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

Case Study : Analogs with methoxy vs. chloro substituents show divergent COX-2 inhibition .

Resolution Strategies :

Structure-Activity Relationship (SAR) Analysis :

| Substituent | Position | Activity Trend |

|---|---|---|

| -OCH₃ | Para | Reduced potency (steric hindrance) |

| -Cl | Para | Enhanced binding (electron withdrawal) |

Molecular Docking : Compare binding poses in COX-2 (PDB: 3LN1) to identify key hydrophobic interactions .

Metabolic Stability Tests : Assess if discrepancies arise from rapid hepatic clearance of methoxy analogs .

Advanced: What strategies improve bioavailability through structural modification?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., -OH or -SO₂NH₂) to reduce LogP from ~3.5 to 2.0–2.5, enhancing solubility .

- Prodrug Design : Mask the carboxamide as an ester to improve intestinal absorption .

- Crystallography Studies : Use X-ray diffraction to identify polymorphs with higher dissolution rates .

Advanced: How do in silico methods guide the prediction of binding mechanisms?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the furan oxygen) using tools like Schrödinger .

- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (e.g., low for this compound due to high molecular weight) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.